molecular formula C14H20ClNO3 B13468668 4-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}benzoic acid hydrochloride CAS No. 2901044-47-9

4-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}benzoic acid hydrochloride

Cat. No.: B13468668
CAS No.: 2901044-47-9
M. Wt: 285.76 g/mol
InChI Key: MDTBUATYCFOZAS-NJJJQDLFSA-N
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Description

4-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}benzoic acid hydrochloride is a chemical compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a morpholine ring substituted with methyl groups and a benzoic acid moiety. The hydrochloride salt form enhances its solubility in water, making it suitable for various experimental and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}benzoic acid hydrochloride typically involves multiple steps:

    Formation of the Morpholine Ring: The initial step involves the formation of the morpholine ring. This can be achieved through the reaction of diethanolamine with formaldehyde and a suitable acid catalyst.

    Substitution with Methyl Groups: The morpholine ring is then substituted with methyl groups at the 2 and 6 positions. This can be done using methyl iodide in the presence of a strong base like sodium hydride.

    Attachment of the Benzoic Acid Moiety: The next step involves the attachment of the benzoic acid moiety to the morpholine ring. This can be achieved through a nucleophilic substitution reaction using benzyl chloride and a suitable base.

    Formation of the Hydrochloride Salt: Finally, the hydrochloride salt is formed by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}benzoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoic acid moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

4-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}benzoic acid hydrochloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}benzoic acid hydrochloride involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}benzoic acid
  • 4-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}benzoic acid methyl ester
  • 4-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}benzoic acid ethyl ester

Uniqueness

4-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}benzoic acid hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and stability. This makes it more suitable for certain applications compared to its non-salt counterparts.

Properties

CAS No.

2901044-47-9

Molecular Formula

C14H20ClNO3

Molecular Weight

285.76 g/mol

IUPAC Name

4-[[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl]benzoic acid;hydrochloride

InChI

InChI=1S/C14H19NO3.ClH/c1-10-7-15(8-11(2)18-10)9-12-3-5-13(6-4-12)14(16)17;/h3-6,10-11H,7-9H2,1-2H3,(H,16,17);1H/t10-,11+;

InChI Key

MDTBUATYCFOZAS-NJJJQDLFSA-N

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C)CC2=CC=C(C=C2)C(=O)O.Cl

Canonical SMILES

CC1CN(CC(O1)C)CC2=CC=C(C=C2)C(=O)O.Cl

Origin of Product

United States

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